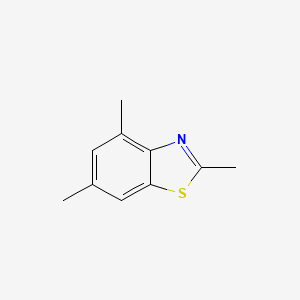

2,4,6-Trimethyl-1,3-benzothiazole

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

2,4,6-trimethyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-6-4-7(2)10-9(5-6)12-8(3)11-10/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOADQNKYRAUMLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 2,4,6 Trimethyl 1,3 Benzothiazole

Direct Synthetic Routes to the 2,4,6-Trimethyl-1,3-benzothiazole Core

The primary and most logical approach to synthesizing the this compound scaffold involves constructing the heterocyclic ring from a pre-functionalized aromatic precursor. This method ensures precise control over the substitution pattern on the benzene (B151609) ring.

Cyclization Reactions for Benzothiazole (B30560) Ring Formation

The most prevalent method for constructing a benzothiazole ring is through the condensation and subsequent cyclization of a 2-aminothiophenol (B119425) derivative with a suitable one-carbon electrophile. mdpi.comekb.eg For the specific synthesis of this compound, the key starting material would be 2-amino-3,5-dimethylbenzenethiol . This precursor contains the necessary methyl groups at the future C4 and C6 positions of the benzothiazole ring.

The C2-methyl group is introduced by the reaction partner. Common reagents for this transformation include carboxylic acids, acyl chlorides, or anhydrides. thieme-connect.de The reaction with acetic anhydride (B1165640) or acetyl chloride, for instance, provides the acetyl group that cyclizes to form the 2-methylthiazole (B1294427) portion of the final molecule.

A general representation of this key cyclization reaction is shown below:

Reaction Scheme: Synthesis via Cyclization

A 2-amino-3,5-dimethylbenzenethiol precursor reacts with an acetylating agent (like acetyl chloride) to form an intermediate amide, which then undergoes intramolecular cyclization and dehydration to yield this compound.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 2-Amino-3,5-dimethylbenzenethiol | Acetyl Chloride | Heat, often in a high-boiling solvent or with a base like pyridine (B92270) to scavenge HCl. thieme-connect.de | This compound |

| 2-Amino-3,5-dimethylbenzenethiol | Acetic Anhydride | Heat, often with an acid catalyst. | This compound |

This approach is highly efficient as it builds the desired substitution pattern directly into the core structure.

Strategies for Regioselective Trimethylation

The synthesis of this compound via regioselective methylation of a less-substituted benzothiazole core is not a commonly reported or practical strategy. Such a multi-step methylation would present significant challenges in controlling the position of the incoming methyl groups.

Electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation) on the parent benzothiazole ring is complicated by the electronic nature of the heterocyclic system. wikipedia.org The benzene ring is generally deactivated towards electrophilic attack by the fused electron-withdrawing thiazole (B1198619) moiety. wikipedia.org Furthermore, achieving selective methylation at the C4 and C6 positions while avoiding reaction at other sites (like C5 and C7) would be difficult to control and likely result in a mixture of isomers. Simultaneously, methylation of the nitrogen atom or reactions at the C2 position could also occur. Therefore, the direct cyclization route described in section 2.1.1 remains the superior and more logical synthetic strategy.

Functionalization and Derivatization of the this compound Nucleus

Once synthesized, the this compound nucleus offers several sites for further chemical modification: the remaining unsubstituted positions on the aromatic ring (C5 and C7), the thiazole ring's C2-methyl group, and the benzene ring's C4- and C6-methyl groups.

Substitution Reactions at the Aromatic Benzene Ring

Further electrophilic aromatic substitution (EAS) on the this compound ring would occur at the C5 or C7 positions. The outcome of such reactions is governed by the interplay of activating and directing effects of the existing substituents.

Activating/Directing Effects : The three methyl groups are strongly activating, ortho, para-directing groups. libretexts.org The fused thiazole ring is generally considered an electron-withdrawing and deactivating group.

Steric Hindrance : The C4- and C6-methyl groups provide significant steric hindrance around the C5 position.

Table of Predicted Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | Concentrated HNO₃, Concentrated H₂SO₄ libretexts.org | 7-Nitro-2,4,6-trimethyl-1,3-benzothiazole |

| Bromination | Br₂, FeBr₃ libretexts.org | 7-Bromo-2,4,6-trimethyl-1,3-benzothiazole |

Modifications at the Thiazole Ring (e.g., C2 Position)

The C2 position is substituted with a methyl group, which is the primary site for modification on the thiazole ring. The protons on this methyl group are acidic due to their position alpha to the imine (C=N) bond of the thiazole ring. thieme-connect.de

This acidity allows for two main types of derivatization:

Condensation Reactions : In the presence of a strong base, the C2-methyl group can be deprotonated to form a nucleophilic carbanion. This anion can then react with various electrophiles, such as aldehydes, in condensation reactions. thieme-connect.de

Oxidation : The C2-methyl group can be oxidized to an aldehyde. Studies on 2-methylbenzothiazole (B86508) have shown that it can be oxidized by OH radicals in the gas phase to yield 2-formylbenzothiazole. nih.govacs.org This transformation accounts for a significant portion of the reaction pathway, indicating its viability. nih.govacs.org This suggests that this compound could be selectively oxidized to 2-formyl-4,6-dimethyl-1,3-benzothiazole .

Derivatization of the Methyl Groups

The methyl groups at the C4 and C6 positions on the benzene ring can also be functionalized, primarily through free-radical reactions at the benzylic position.

Benzylic Oxidation : Selective oxidation of one of the aryl methyl groups is a potential derivatization pathway. Research on the site-selective electrooxidation of substituted benzothiazoles has shown that oxidation can occur at a specific methyl group on the benzene ring. nih.gov For instance, in a related system, the C6-methyl group was selectively oxidized. nih.gov This suggests that under controlled conditions, the C4- or C6-methyl group of this compound could be converted into an aldehyde or carboxylic acid group. This would yield derivatives such as 2,6-dimethyl-1,3-benzothiazole-4-carbaldehyde or 2,4-dimethyl-1,3-benzothiazole-6-carboxylic acid .

Benzylic Halogenation : Reaction with reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., UV light or AIBN) would be expected to cause halogenation at the benzylic position of the C4 and C6 methyl groups, leading to bromomethyl derivatives.

Catalytic Approaches in the Synthesis of this compound Analogues

The synthesis of benzothiazole derivatives, including analogues of this compound, has been significantly advanced through the use of various catalytic systems. These methods often provide higher yields, milder reaction conditions, and greater efficiency compared to traditional synthetic routes.

Metal-catalyzed reactions are at the forefront of these advancements. For instance, a palladium/copper co-catalyzed system has been developed for the cyclization of N-arylcyanothioformamides to produce 2-cyanobenzothiazoles. This C-H functionalization and intramolecular C-S bond formation reaction proceeds in the presence of air and potassium iodide, offering a regioselective route to a variety of substituted 2-cyanobenzothiazole derivatives. dntb.gov.ua Similarly, Pd/C has been utilized as a ligand-free and additive-free catalyst for the cyclization of o-iodothiobenzanilide derivatives at room temperature, yielding 2-substituted benzothiazoles under very mild conditions. organic-chemistry.org Copper iodide (CuI) in the presence of 1,10-phenanthroline (B135089) has also been shown to effectively catalyze the reaction of (2-iodophenylimino)triphenylphosphorane with thiocarboxylic acids to form benzothiazoles. organic-chemistry.org

Heterogeneous catalysts are also gaining prominence due to their ease of separation and reusability. A notable example is the use of a nanocomposite modified with aluminum and loaded with copper as a bimetallic catalyst for the dehydrogenation coupling reaction to synthesize benzothiazole products. researchgate.net Another innovative approach employs the metal-organic framework (MOF) NH2-MIL-125(Ti) as an efficient, oxidant-free heterogeneous catalyst for the synthesis of various benzimidazoles and benzothiazoles. rsc.org The reaction is initiated by the adsorption of the substrate onto the electron-deficient Ti4+ sites of the MOF. rsc.org

Furthermore, non-metal catalytic systems have been explored. Iodine, for example, has been found to catalyze the synthesis of 2-aroylbenzothiazoles and 2-arylbenzothiazoles from 2-aminobenzenethiols and acetophenones under metal-free conditions. organic-chemistry.org The choice of solvent and oxidant dictates the final product. organic-chemistry.org

Table 1: Comparison of Catalytic Methods for Benzothiazole Analogue Synthesis

| Catalyst System | Reactants | Key Features |

|---|---|---|

| Palladium/Copper | N-arylcyanothioformamides | C-H functionalization, intramolecular C-S bond formation, regioselective. dntb.gov.ua |

| Pd/C | o-Iodothiobenzanilide derivatives | Ligand-free, additive-free, room temperature, mild conditions. organic-chemistry.org |

| CuI / 1,10-phenanthroline | (2-Iodophenylimino)triphenylphosphorane, thiocarboxylic acids | Sequential Ullmann-type C-S bond coupling and Wittig reaction. organic-chemistry.org |

| Al/Cu nanocomposite | Not specified | Bimetallic heterogeneous catalyst, dehydrogenation coupling. researchgate.net |

| NH2-MIL-125(Ti) MOF | 2-Aminobenzenethiols, aldehydes/ketones | Heterogeneous, oxidant-free, reusable. rsc.org |

| Iodine | 2-Aminobenzenethiols, acetophenones | Metal-free, solvent/oxidant dependent product formation. organic-chemistry.org |

Multicomponent Reaction Protocols for Complex this compound Structures

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecular architectures from simple starting materials in a single synthetic operation. These reactions are characterized by high atom economy, step efficiency, and the ability to generate structural diversity, making them highly attractive for the synthesis of complex benzothiazole derivatives.

A notable example is the catalyst- and additive-free three-component one-pot reaction for the synthesis of 2-substituted benzothiazoles from aromatic amines, aliphatic amines, and elemental sulfur. nih.gov This method achieves the formation of two C–S bonds and one C–N bond through the cleavage of two C–N bonds and multiple C–H bonds, with dimethyl sulfoxide (B87167) (DMSO) acting as the oxidant. nih.gov

Another significant MCR involves the reaction of 2-aminobenzothiazole (B30445) or its substituted derivatives, indole-3-carbaldehyde, and arylisonitriles in the presence of P2O5 on SiO2 as an acidic catalyst. mdpi.com This process leads to the formation of 3-aminoimidazo2,1-bbenzothiazoles, facilitated by the strong dehydrating properties of the catalyst. mdpi.com

The Ugi and Passerini reactions, which are classic examples of MCRs, have also been adapted for the synthesis of tetrazole-containing scaffolds that can potentially be integrated with a benzothiazole core. beilstein-journals.org Furthermore, a palladium-catalyzed three-component radical-polar crossover carboamination of 1,3-dienes or allenes with diazo esters and amines showcases the versatility of MCRs in generating complex molecules. beilstein-journals.org

A nickel-catalyzed three-component reaction of an aromatic amine, triethyl orthoformate, and sodium azide (B81097) provides an efficient route to 1-substituted-1H-1,2,3,4-tetrazoles, which could be envisioned as precursors or functional groups for more complex benzothiazole structures. arkat-usa.org

Table 2: Examples of Multicomponent Reactions for Heterocycle Synthesis

| Reaction Type | Reactants | Product | Key Features |

|---|---|---|---|

| Three-component | Aromatic amines, aliphatic amines, elemental sulfur | 2-Substituted benzothiazoles | Catalyst- and additive-free, one-pot, DMSO as oxidant. nih.gov |

| Three-component | 2-Aminobenzothiazole derivatives, indole-3-carbaldehyde, arylisonitriles | 3-Aminoimidazo2,1-bbenzothiazoles | P2O5/SiO2 catalyst, strong dehydration. mdpi.com |

| Three-component | Aromatic amine, triethyl orthoformate, sodium azide | 1-Substituted-1H-1,2,3,4-tetrazoles | Nickel-catalyzed, efficient synthesis of tetrazoles. arkat-usa.org |

Sustainable and Green Chemistry Methodologies in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of benzothiazole derivatives to minimize environmental impact and enhance safety. These methodologies focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

A prime example of a green synthetic method is the one-step synthesis of substituted benzothiazole-2-thiols by the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide (TMTD) in water. rsc.org This approach is metal- and ligand-free, offers excellent yields, requires short reaction times, and is applicable to a broad range of substrates. rsc.org

The use of solid acid catalysts is another hallmark of green chemistry. Silica sulfuric acid has been employed as an environmentally friendly and reusable catalyst for the one-pot reaction of aromatic aldehydes and o-aminothiophenol in absolute methanol (B129727) at room temperature to produce 2-substituted benzothiazoles. researchgate.net Similarly, sulfated tungstate (B81510) has been used as a recyclable catalyst for the synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with various aldehydes under ultrasound irradiation at room temperature, often in solvent-free conditions. tandfonline.com This method is noted for its fast reaction times, high yields, and functional group compatibility. tandfonline.com

Microwave-assisted synthesis has also been explored as an energy-efficient alternative. For example, the condensation of 2-aminothiophenols with chloroacetyl chloride in acetic acid under microwave irradiation for a short duration yields 2-chloromethyl-benzothiazole efficiently. mdpi.com

The development of low melting mixtures, or deep eutectic solvents, offers a greener alternative to conventional volatile organic solvents. A simple and straightforward method for synthesizing a variety of 2-substituted benzothiazole derivatives involves the condensation of 2-aminobenzenethiol with aldehydes in a deep eutectic mixture of N,N′-dimethyl urea (B33335) and L-(+)-tartaric acid or citric acid, without the need for an external catalyst. researchgate.net

Table 3: Green Chemistry Approaches to Benzothiazole Synthesis

| Methodology | Catalyst/Medium | Key Features |

|---|---|---|

| Aqueous Synthesis | Water | Metal- and ligand-free, short reaction times, excellent yields. rsc.org |

| Solid Acid Catalysis | Silica sulfuric acid | Reusable catalyst, mild conditions, simple procedure. researchgate.net |

| Ultrasound-Assisted Synthesis | Sulfated tungstate | Recyclable catalyst, solvent-free option, high yields, fast reactions. tandfonline.com |

| Microwave-Assisted Synthesis | Acetic acid | Rapid, energy-efficient. mdpi.com |

| Deep Eutectic Solvents | N,N′-dimethyl urea / L-(+)-tartaric acid or citric acid | Catalyst-free, alternative to volatile organic solvents. researchgate.net |

Advanced Spectroscopic and Structural Characterization of 2,4,6 Trimethyl 1,3 Benzothiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2,4,6-trimethyl-1,3-benzothiazole derivatives, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of the molecular framework.

The ¹H NMR spectrum of this compound provides distinct signals for the aromatic and methyl protons. The chemical shifts are influenced by the electron-donating nature of the methyl groups and the anisotropic effects of the fused ring system.

The protons of the three methyl groups at positions 2, 4, and 6 are expected to appear as sharp singlets in the upfield region of the spectrum. The proton on the C5 position of the benzene (B151609) ring would likely appear as a singlet in the aromatic region, influenced by the adjacent methyl groups. The proton at C7 would also present as a singlet.

Table 1: Hypothetical ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~2.50 | s | 3H | C2-CH₃ |

| ~2.45 | s | 3H | C4-CH₃ |

| ~2.40 | s | 3H | C6-CH₃ |

| ~7.10 | s | 1H | H5 |

Note: These are predicted values and may vary based on the specific derivative and solvent used.

The ¹³C NMR spectrum offers insights into the carbon skeleton of the molecule. The spectrum will display signals for each unique carbon atom in this compound. The chemical shifts of the aromatic carbons are influenced by the substitution pattern, while the methyl carbons appear in the aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~18.5 | C2-CH₃ |

| ~20.0 | C4-CH₃ |

| ~21.5 | C6-CH₃ |

| ~121.0 | C7 |

| ~127.0 | C5 |

| ~131.0 | C4a |

| ~134.0 | C4 |

| ~135.0 | C6 |

| ~149.0 | C7a |

Note: These are hypothetical values for educational purposes.

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule. researchgate.netyoutube.comslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, COSY would primarily show correlations between protons that are three bonds apart, though long-range couplings can sometimes be observed. Given the substitution pattern, significant cross-peaks in the aromatic region are not expected unless there are other substituents.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.eduprinceton.edu This is instrumental in assigning the signals for each CH, CH₂, and CH₃ group. For instance, it would definitively link the proton signals of the methyl groups to their corresponding carbon signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound would be characterized by several key vibrational modes. The C=N stretching vibration of the thiazole (B1198619) ring is expected to appear in the region of 1600-1640 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations of the methyl groups and the aromatic ring will be found around 2900-3100 cm⁻¹. The C-S stretching vibration typically appears as a weaker band in the 600-800 cm⁻¹ region. The out-of-plane C-H bending vibrations in the substituted benzene ring can also provide information about the substitution pattern. researchgate.net

Table 3: Key Vibrational Frequencies for Benzothiazole (B30560) Derivatives

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| ~3100-3000 | Aromatic C-H Stretch | IR, Raman |

| ~2980-2850 | Aliphatic C-H Stretch (CH₃) | IR, Raman |

| ~1640-1600 | C=N Stretch | IR, Raman |

| ~1600-1450 | Aromatic C=C Stretch | IR, Raman |

| ~1460 | C-H Bend (CH₃) | IR |

Note: These are general ranges for benzothiazole derivatives and can be influenced by the specific substitution pattern. researchgate.netnih.gov

Electronic Absorption and Emission Spectroscopy: UV-Visible (UV-Vis) and Fluorescence Characterization

UV-Visible spectroscopy provides information on the electronic transitions within the molecule. Benzothiazole and its derivatives are known to exhibit absorption bands in the UV region due to π → π* and n → π* transitions within the aromatic system. niscpr.res.inresearchgate.net The presence of methyl groups, being weak auxochromes, would be expected to cause a slight red shift (bathochromic shift) in the absorption maxima compared to the unsubstituted benzothiazole.

Some benzothiazole derivatives are known to be fluorescent, emitting light after absorbing UV radiation. niscpr.res.in The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the solvent environment. The introduction of methyl groups could potentially influence the fluorescence characteristics of the benzothiazole core. The study of solvatochromism, the change in absorption or emission spectra with solvent polarity, can offer insights into the nature of the electronic transitions and the change in dipole moment between the ground and excited states. researchgate.net

Table 4: Predicted Electronic Spectroscopy Data for this compound in Methanol (B129727)

| Spectroscopy | λ_max (nm) | Transition Type |

|---|---|---|

| UV-Visible Absorption | ~290-340 | π → π* |

Note: These are estimated values based on known benzothiazole derivatives. niscpr.res.inresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

The fragmentation of benzothiazole derivatives often involves characteristic bond cleavages. The fragmentation pattern of this compound would likely involve the loss of methyl radicals (•CH₃) from the molecular ion, leading to fragment ions at [M-15]⁺. Further fragmentation could involve the cleavage of the thiazole ring. The analysis of the isotopic pattern, especially for the sulfur atom (³⁴S isotope), can further confirm the elemental composition of the fragments. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the determination of their elemental formulas.

Table 5: Anticipated Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

|---|---|

| M⁺ | Molecular Ion |

| M-15 | [M-CH₃]⁺ |

| M-28 | [M-C₂H₄]⁺ (from ring cleavage) |

Note: The relative intensities of these fragments would depend on their stability.

X-ray Crystallography for Solid-State Structural Determination and Conformation

While a specific crystal structure for this compound is not extensively documented in publicly available literature, analysis of closely related substituted benzothiazole derivatives reveals key structural features. For instance, the crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole shows that the benzothiazole ring system itself is planar. nih.gov In this derivative, the angle at the methylene (B1212753) bridge connecting the benzothiazole and triazole rings is notably wide at 114.28(4)°. nih.gov The packing of these molecules in the crystal lattice is stabilized by C—H⋯N contacts and π-π stacking interactions between adjacent triazole rings. nih.gov

In other complex derivatives, such as those incorporating coumarin, single crystal X-ray analysis confirms the structural elucidation derived from spectroscopic data. researchgate.net The benzothiazole moiety generally maintains its planarity, a feature essential for the π-conjugated systems that dominate the electronic properties of these molecules. wikipedia.org The Cambridge Crystallographic Data Centre (CCDC) serves as a critical repository for such structural data, often containing supplementary crystallographic information for newly synthesized luminescent benzothiazole derivatives that can be accessed for detailed analysis. acs.org These structural studies are fundamental, as the solid-state packing and molecular conformation directly influence properties like luminescence and charge transport in organic electronic devices.

Advanced Spectroscopic Techniques for Photophysical Property Investigation

The photophysical properties of benzothiazole derivatives are central to their application in fields such as organic light-emitting diodes (OLEDs), fluorescent probes, and dyes. mdpi.comresearchgate.net Advanced spectroscopic techniques are employed to probe the electronic transitions and de-excitation pathways that occur upon absorption of light.

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a powerful tool for investigating the electronic structure of molecules. Benzothiazole derivatives often exhibit significant solvatochromism due to changes in their dipole moment upon electronic excitation. This behavior is typically characterized by a bathochromic (red) shift in the absorption and emission spectra as the polarity of the solvent increases, a phenomenon known as positive solvatochromism. researchgate.net

This shift indicates that the excited state is more polar than the ground state, leading to stronger stabilizing interactions with polar solvent molecules. nih.gov The solvatochromic behavior of these compounds can be quantitatively analyzed using solvent polarity scales, such as the Lippert-Mataga and Dimroth-Reichardt ET(30) plots. researchgate.netnih.gov These analyses allow for the estimation of the change in dipole moment between the ground and excited states, providing deep insight into the nature of the electronic transitions. nih.gov For example, studies on newly synthesized 2-phenylbenzothiazole (B1203474) derivatives have demonstrated that the excited states are indeed more polar than the ground states, confirming an intramolecular charge transfer (ICT) character upon excitation. nih.gov

| Solvent Polarity Scale | Application in Benzothiazole Studies | Reference |

| Lippert-Mataga Equation | Used to correlate the Stokes shift with the dielectric constant and refractive index of the solvent to estimate the change in dipole moment upon excitation. | nih.gov |

| Dimroth-Reichardt ET(30) | An empirical scale based on the absorption maximum of a pyridinium (B92312) N-phenolate betaine (B1666868) dye, used to quantify solvent polarity and analyze solvatochromic shifts in benzothiazole derivatives. | researchgate.netnih.gov |

The luminescence properties of benzothiazole derivatives are highly sensitive to their chemical structure and environment. These compounds typically absorb in the ultraviolet range and emit fluorescence in the blue region of the visible spectrum, often with large Stokes shifts. nih.gov The fluorescence quantum yield (Φ), a measure of the efficiency of the fluorescence process, is a critical parameter for applications in optoelectronics and as fluorescent probes.

The substitution pattern on the benzothiazole core has a profound impact on luminescence. The introduction of electron-donating groups, such as N,N-dialkylamino moieties, can lead to a significant red-shift in the emission wavelength and a substantial increase in the quantum yield. researchgate.net For instance, the quantum yield can improve dramatically when a second benzothiazole group is introduced into the molecule. researchgate.net Research has shown that some benzothiazole derivatives can achieve fluorescence quantum yields as high as 85% in solution and can also exhibit strong fluorescence in the solid state. acs.org

The quantum yield is not only dependent on the molecular structure but also on the surrounding medium. For example, a series of three benzothiazole derivatives—N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO), N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1), and N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2)—exhibited aggregation-induced emission with a quantum yield of 0.124 for BPO in a water/THF mixture. rsc.org When doped into a polymethyl methacrylate (B99206) (PMMA) film, these compounds showed receivable quantum yields of 0.25, 0.30, and 0.22, respectively. rsc.org

| Compound | Medium | Emission Max (λem) | Quantum Yield (Φ) | Reference |

| N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO) | BPO/H₂O nanoparticle suspension | 425 nm | 0.124 | rsc.org |

| BPO-doped PMMA film | Solid Film | - | 0.25 | rsc.org |

| N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1) | BHPO1-doped PMMA film | - | 0.30 | rsc.org |

| N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2) | BHPO2-doped PMMA film | - | 0.22 | rsc.org |

| 2-(5-(N,N-diethylamino)thien-2-yl)benzothiazole | Ethanol | 548 nm | 0.97 | researchgate.net |

| 2-(5-methoxythien-2-yl)benzothiazole | Ethanol | 454 nm | 0.68 | researchgate.net |

| 2,2'-(thiophene-2,5-diyl)bis(benzothiazole) | Ethanol | 466 nm | 0.80 | researchgate.net |

Theoretical and Computational Investigations of 2,4,6 Trimethyl 1,3 Benzothiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine molecular properties and is a foundational tool for the analyses described below. For benzothiazole (B30560) derivatives, DFT calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-31G or 6-311G to achieve a balance between accuracy and computational cost.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule. This process, known as geometry optimization, seeks the lowest energy conformation on the potential energy surface. For 2,4,6-trimethyl-1,3-benzothiazole, this would involve calculating bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore different spatial arrangements, particularly the rotation of the methyl groups, to identify the global energy minimum structure. This optimized geometry is crucial as it serves as the basis for all subsequent property calculations.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Electron Transfer Properties

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations are the standard method for computing the energies of these orbitals. These values are then used to calculate global reactivity descriptors that quantify the molecule's electronic properties.

Table 1: Key Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ ≈ -(I+A)/2) | Measures the propensity to accept electrons. |

This table represents the standard theoretical framework. Specific calculated values for this compound are not available in the searched literature.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a common approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The predicted shifts for this compound would be compared against a standard reference, such as tetramethylsilane (TMS), to yield theoretical spectra. Agreement between calculated and experimental spectra helps confirm the molecular structure.

Molecular Electrostatic Potential (MESP) Analysis for Reactivity Prediction

A Molecular Electrostatic Potential (MESP) map is a visual tool that illustrates the charge distribution within a molecule. It is calculated from the optimized molecular structure and is used to predict how the molecule will interact with other chemical species. The MESP surface is color-coded to identify regions of varying electrostatic potential:

Red: Regions of negative potential (electron-rich), indicating likely sites for electrophilic attack. In benzothiazoles, this is often near the nitrogen atom.

Blue: Regions of positive potential (electron-poor), indicating likely sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

By analyzing the MESP map of this compound, one could predict its reactive sites for electrophilic and nucleophilic substitution, as well as its non-covalent interaction patterns.

Computational Studies on Reaction Mechanisms and Transition States in this compound Synthesis

Computational chemistry can elucidate the step-by-step pathway of a chemical reaction. For the synthesis of this compound, which is typically formed by the condensation of a substituted 2-aminothiophenol (B119425) with a carbonyl compound, theoretical studies could map out the entire reaction coordinate. This involves identifying all intermediates and, crucially, the transition states that connect them. By calculating the energy barriers associated with each transition state, researchers can determine the rate-limiting step of the reaction and explore how catalysts might lower these barriers to improve reaction efficiency.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT calculations focus on static, single-molecule systems, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation would model the movement of a this compound molecule (or an ensemble of them) in a simulated environment, such as a solvent box. These simulations provide insights into conformational changes, molecular flexibility, and intermolecular interactions (e.g., with solvent molecules or other solutes). This approach is particularly useful for understanding how the molecule behaves in a realistic biological or chemical system, revealing information about its stability and interaction patterns that cannot be obtained from static calculations alone.

In Silico Assessment of Molecular Interactions with Biological Substrates (Excluding Efficacy/Clinical Outcomes)

Following a comprehensive search of scientific literature and computational chemistry databases, no specific in silico studies detailing the molecular interactions of this compound with biological substrates were identified. While the broader class of benzothiazole derivatives has been the subject of numerous molecular docking and computational binding affinity studies, research focusing explicitly on the 2,4,6-trimethyl substituted variant is not publicly available.

The general approach for such an investigation would typically involve the use of molecular docking simulations to predict the binding orientation and affinity of this compound to the active site of a selected biological target, such as an enzyme or a receptor. These computational methods utilize scoring functions to estimate the binding energy and identify key molecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein.

For instance, studies on other benzothiazole derivatives have explored their interactions with a variety of biological targets. These investigations have provided insights into the structure-activity relationships within this class of compounds, often highlighting the importance of the benzothiazole core in establishing binding. However, the specific influence of the methyl groups at the 2, 4, and 6 positions of the benzothiazole ring system on molecular interactions has not been computationally elucidated for this compound.

Without specific research on this compound, it is not possible to provide detailed research findings, data tables on binding affinities, or a list of interacting amino acid residues for this particular compound. The generation of such data would require novel computational research to be performed.

Advanced Applications of 2,4,6 Trimethyl 1,3 Benzothiazole in Material Science and Optoelectronics

Development as Fluorescent Probes and Chemical Sensors

Benzothiazole (B30560) derivatives are widely recognized for their fluorescent properties and have been instrumental in the design of chemical sensors. Their inherent fluorescence can be modulated by interactions with specific analytes, leading to a detectable signal. The sensing mechanism often involves processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), or aggregation-induced emission (AIE). These mechanisms allow for the detection of a wide range of species with high sensitivity and selectivity.

The benzothiazole framework can be functionalized with various recognition moieties to create fluorescent probes for specific ions and biomolecules. The nitrogen and sulfur atoms within the benzothiazole ring can act as coordination sites for metal ions, leading to changes in the fluorescence spectrum upon binding. For instance, benzothiazole-based sensors have been developed for the detection of biologically and environmentally important metal ions such as Zn²⁺, Cu²⁺, Ni²⁺, and Al³⁺. polyu.edu.hk The interaction with the target ion can either enhance (chelation-enhanced fluorescence, CHEF) or quench (chelation-enhanced quenching, CHEQ) the fluorescence of the probe.

Beyond metal ions, benzothiazole derivatives have been designed to detect anions like cyanide (CN⁻) and biomolecules such as hydrazine. These sensors often operate via a chemical reaction between the probe and the analyte, which results in a significant change in the probe's electronic structure and, consequently, its fluorescence properties. For example, a benzothiazole-based probe for hydrazine detection was designed to undergo a specific chemical transformation in the presence of hydrazine, leading to a "turn-on" fluorescence response.

| Analyte | Sensing Mechanism | Observed Change |

| Metal Ions (e.g., Zn²⁺, Cu²⁺, Al³⁺) | Chelation | Fluorescence enhancement or quenching |

| Anions (e.g., CN⁻) | Nucleophilic addition | "Turn-on" fluorescence |

| Biomolecules (e.g., Hydrazine) | Chemical reaction | "Turn-on" fluorescence |

The favorable photophysical properties of benzothiazole derivatives, such as high quantum yields and good photostability, make them suitable for bioimaging applications. The mechanistic aspects of their use in bioimaging are closely tied to their sensing capabilities. Probes designed to detect specific ions or biomolecules can be used to visualize the distribution and concentration of these species within living cells.

A key mechanism in some benzothiazole-based bioimaging agents is the restriction of intramolecular rotation (RIR). In a fluid environment, intramolecular rotation can lead to non-radiative decay pathways, resulting in weak fluorescence. However, upon binding to a biological target, such as amyloid-β plaques in the context of Alzheimer's disease, this rotation is restricted, leading to a significant enhancement of fluorescence. This "light-up" property is highly desirable for bioimaging as it reduces background noise and improves signal-to-noise ratios.

Furthermore, benzothiazole derivatives can be designed to target specific organelles within a cell, such as mitochondria or lysosomes. This is typically achieved by incorporating specific functional groups that promote localization to the desired cellular compartment. Once localized, these probes can report on the local environment, such as pH or the presence of specific enzymes.

Non-Linear Optical (NLO) Materials Based on 2,4,6-Trimethyl-1,3-benzothiazole

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching, frequency conversion, and optical data storage. Organic molecules with large second-order (β) or third-order (γ) hyperpolarizabilities are promising candidates for NLO materials. The benzothiazole scaffold, with its extended π-conjugation and inherent asymmetry, provides a good foundation for designing molecules with significant NLO properties.

The NLO response of benzothiazole derivatives can be enhanced by creating a "push-pull" system, where an electron-donating group (donor) and an electron-withdrawing group (acceptor) are attached to the benzothiazole core and are connected through a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer upon excitation, leading to a large change in dipole moment and, consequently, a high hyperpolarizability. The benzothiazole moiety itself can act as an electron-withdrawing group.

| Derivative Type | Key Feature | NLO Property |

| Push-Pull Systems | Donor-π-Acceptor architecture | High second-order hyperpolarizability (β) |

| Thienyl-benzothiazoles | Extended π-conjugation | Potential for high third-order hyperpolarizability (γ) |

Integration into Organic Light-Emitting Devices (OLEDs) and Organic Photovoltaics (OPVs)

The unique electronic properties of benzothiazole derivatives make them attractive for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In these devices, the ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is crucial for efficient charge injection, transport, and recombination.

In the context of OLEDs, benzothiazole-containing molecules can function as electron-transporting materials (ETMs), hole-transporting materials (HTMs), or as emissive dopants. Their electron-deficient nature makes them particularly suitable for electron transport. By modifying the substituents on the benzothiazole core, the emission color can be tuned across the visible spectrum. For example, 2,1,3-benzothiadiazole, an isomer of benzothiazole, is a well-known building block for creating red and green emitters in OLEDs. nih.gov

In OPVs, benzothiazole derivatives can be used as either the electron donor or the electron acceptor material in the active layer of the solar cell. The donor-acceptor architecture of many benzothiazole-based molecules facilitates efficient charge separation at the donor-acceptor interface, which is a key process for photovoltaic energy conversion. The broad absorption spectra of some benzothiazole derivatives also allow for efficient harvesting of solar photons. While specific applications of this compound in OLEDs and OPVs are not documented, the general utility of the benzothiazole scaffold suggests that this derivative could be a candidate for such applications, pending further investigation of its electronic properties.

Role in Advanced Polymer Chemistry and Vulcanization Accelerators

Beyond optoelectronics, benzothiazole derivatives have a long-standing and important role in polymer chemistry, particularly as vulcanization accelerators. Vulcanization is a chemical process for converting natural rubber or related polymers into more durable materials by the addition of sulfur or other equivalent curatives. Accelerators are used to increase the rate of vulcanization and to improve the properties of the final product.

2-Mercaptobenzothiazole (B37678) (MBT) and its derivatives are among the most widely used accelerators in the rubber industry. While this compound itself is not a primary accelerator, its chemical structure is related to this important class of compounds. The mechanism of action for benzothiazole-based accelerators involves the formation of a complex with sulfur, which then reacts with the polymer chains to form cross-links.

In the realm of advanced polymer chemistry, benzothiazole moieties can be incorporated into the backbone or as side chains of polymers to impart specific properties. For example, polymers containing benzothiazole units can exhibit high thermal stability, chemical resistance, and specific optical or electronic properties. These polymers can find applications as high-performance plastics, membranes for separations, or as active materials in electronic devices.

Applications in Dye Chemistry and Chromophore Development

The benzothiazole ring system is a key component in a variety of dyes and chromophores. The extended π-electron system of the benzothiazole core gives rise to absorption and emission in the visible region of the electromagnetic spectrum, making these compounds colored. The color of benzothiazole dyes can be tuned by the introduction of various substituents.

For instance, the well-known fluorescent dye Thioflavin T, which is widely used to stain and identify amyloid fibrils, contains a benzothiazole moiety. The fluorescence of Thioflavin T is strongly enhanced upon binding to amyloid fibrils, a property that is exploited in diagnostic assays for diseases such as Alzheimer's.

Azo dyes containing the benzothiazole group are another important class of colorants. These dyes are synthesized by coupling a diazotized benzothiazole amine with a suitable coupling component. The resulting azo compounds are often brightly colored and can be used as textile dyes or pigments. The specific shade and properties of the dye can be controlled by the choice of the substituents on both the benzothiazole ring and the coupling component. The presence of methyl groups in this compound would be expected to have a bathochromic (red-shifting) effect on the absorption spectrum of a derived dye compared to the unsubstituted parent compound.

Contributions to Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. The incorporation of specific organic building blocks, known as monomers, allows for the precise design of these materials for applications in gas storage, separation, and catalysis. Heterocyclic compounds, particularly those containing nitrogen and sulfur, are of significant interest as monomers due to their electronic properties and potential for creating active sites within the framework.

The benzothiazole moiety, in a general sense, has been utilized in the synthesis of COFs and other porous polymers. Research has shown that various benzothiazole derivatives can be condensed with other organic linkers to form stable, porous structures. For instance, COFs have been synthesized using monomers like 2,6-diaminobenzothiazole and benzo[1,2-d:4,5-d′]bis(thiazole)-2,6-diamine researchgate.netacs.org. These materials leverage the electron-rich heteroatoms within the benzothiazole structure to achieve desired properties, such as the adsorption of iodine or applications in photocatalysis researchgate.netacs.org. Similarly, porous polymers linked by benzothiazole and benzoxazole have been developed for carbon dioxide storage and separation, demonstrating high surface areas and significant CO2 uptake capacities researchgate.net.

However, a review of available scientific literature from targeted searches does not indicate that this compound has been specifically employed as a primary building block or monomer in the synthesis of Covalent Organic Frameworks or other widely reported porous materials. While the broader class of benzothiazoles is recognized for its utility in this field, the specific contributions of the 2,4,6-trimethyl substituted variant are not prominently documented in existing research.

Studies on Corrosion Inhibition Mechanisms

The general mechanism of corrosion inhibition by benzothiazole compounds involves the following key processes:

Adsorption: The inhibitor molecules adsorb onto the metal surface, forming a protective film that acts as a barrier between the metal and the corrosive medium chesci.commdpi.com. This adsorption can occur through two main interactions: physisorption (electrostatic interactions) and chemisorption (covalent bond formation between the heteroatoms and the metal's d-orbitals) mdpi.com.

Blocking of Active Sites: The adsorbed layer blocks the active anodic (metal dissolution) and cathodic (hydrogen evolution) sites on the metal surface, thereby retarding the rates of the corrosion reactions rsc.org. Depending on the specific compound and conditions, they can act as anodic, cathodic, or mixed-type inhibitors chesci.com.

Film Formation: In some cases, benzothiazole derivatives can form complex precipitates with metal ions released during corrosion, creating a more stable and thicker protective layer rsc.org.

Electrochemical studies, such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS), are commonly used to evaluate the performance and elucidate the mechanism of these inhibitors researchgate.net. For example, an increase in charge transfer resistance (Rct) in EIS measurements after the addition of an inhibitor indicates the formation of an insulating layer on the metal surface, signifying effective corrosion inhibition researchgate.net.

While extensive research is available for derivatives like 2-mercaptobenzothiazole (MBT), 2-aminobenzothiazole (B30445) (ABT), and various 2-phenylbenzothiazoles, specific experimental studies detailing the corrosion inhibition mechanisms and efficiency of This compound are not readily found in the surveyed literature. The presence of three methyl groups on the benzene (B151609) ring would influence its electronic properties and solubility, which in turn would affect its adsorption characteristics and inhibition efficiency. However, without dedicated experimental data, a detailed mechanistic analysis for this specific compound cannot be provided.

Emerging Research Directions and Future Perspectives for 2,4,6 Trimethyl 1,3 Benzothiazole

Novel Synthetic Methodologies and Scalable Production Approaches

The synthesis of benzothiazole (B30560) derivatives has been a subject of extensive research, with numerous methods developed over the years. jchemrev.commdpi.comnih.gov While specific scalable synthesis routes for 2,4,6-trimethyl-1,3-benzothiazole are not extensively documented, future research is likely to focus on adapting existing efficient and environmentally friendly methods.

Novel synthetic approaches that are gaining traction for benzothiazole synthesis include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. mdpi.com The use of heterogeneous catalysts, such as tin pyrophosphate (SnP2O7), has also been shown to be effective for the condensation reaction of 2-aminothiophenols with aromatic aldehydes, offering high yields and catalyst reusability. nih.gov

Future research into the scalable production of this compound will likely focus on one-pot syntheses and the use of cost-effective, reusable catalysts to minimize waste and improve process efficiency. mdpi.comrsc.org The development of continuous flow processes could also offer a pathway to large-scale production with improved safety and control over reaction parameters.

Table 1: Comparison of Synthetic Methodologies for Benzothiazole Derivatives

| Methodology | Catalyst/Reagent | Advantages | Potential for Scalability |

| Conventional Heating | Various acids/bases | Well-established | Moderate |

| Microwave-Assisted Synthesis | Phenyliodoniumbis(trifluoroacetate) (PIFA) | Reduced reaction time, high yields | Good |

| Heterogeneous Catalysis | SnP2O7 | High yields, short reaction times, reusable catalyst | Excellent |

| Green Synthesis | Water as solvent, p-toluenesulfonic acid | Environmentally friendly | Good |

Advanced Computational Design and Predictive Modeling for Targeted Properties

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. mdpi.comresearchgate.net For this compound, advanced computational design and predictive modeling can accelerate the discovery of derivatives with tailored properties.

Density Functional Theory (DFT) calculations can be employed to predict the molecular structure, electronic properties, and spectroscopic features of this compound and its potential derivatives. mdpi.comresearchgate.net These calculations can provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for understanding the compound's reactivity and potential applications in electronics. mdpi.comresearchgate.net

Predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be used to correlate the structural features of this compound derivatives with their biological activities or material properties. nih.gov This allows for the rational design of new compounds with enhanced performance for specific applications.

Table 2: Predicted Physicochemical Properties of Benzothiazole Derivatives (Illustrative)

| Derivative | LogP | Polar Surface Area (Ų) | HOMO (eV) | LUMO (eV) |

| 2-methylbenzothiazole (B86508) | 2.5 | 42.1 | -6.2 | -1.1 |

| 2,4-dimethylbenzothiazole | 3.0 | 42.1 | -6.1 | -1.0 |

| This compound | 3.5 (Estimated) | 42.1 (Estimated) | -6.0 (Estimated) | -0.9 (Estimated) |

Note: The values for this compound are estimated based on trends observed in related compounds and require experimental validation.

Development of Multifunctional Materials Incorporating this compound Units

The benzothiazole scaffold is a key component in a variety of functional materials due to its unique electronic and photophysical properties. jchemrev.comnih.govmdpi.com The incorporation of this compound units into polymers, metal-organic frameworks (MOFs), and other materials could lead to the development of novel multifunctional materials.

The electron-rich nature of the benzothiazole ring system makes it a promising building block for organic light-emitting diodes (OLEDs), fluorescent sensors, and photovoltaic devices. The trimethyl substitution pattern on the benzene (B151609) ring of this compound can be expected to influence the photophysical properties, potentially leading to enhanced fluorescence or altered emission wavelengths.

Furthermore, the development of multifunctional agents for biomedical applications is a growing area of research. nih.gov Benzothiazole derivatives have been investigated for their combined antioxidant, sunscreen, and antiproliferative activities. nih.govnih.gov Future research could explore the potential of this compound derivatives as multifunctional agents for the treatment of complex diseases.

Exploration of Unconventional Molecular Interactions and Their Research Implications

The study of molecular interactions is fundamental to understanding the behavior of chemical and biological systems. While conventional interactions like hydrogen bonding and van der Waals forces are well-understood, the exploration of unconventional interactions involving the benzothiazole scaffold is an emerging area of research.

The sulfur atom in the thiazole (B1198619) ring can participate in chalcogen bonding, a non-covalent interaction that is gaining increasing attention for its role in crystal engineering and molecular recognition. The aromatic nature of the benzothiazole ring also allows for π-π stacking and cation-π interactions.

The three methyl groups in this compound can influence these interactions through steric effects and by modulating the electron density of the aromatic system. Understanding how these substitutions affect the strength and directionality of unconventional interactions will be crucial for designing new materials and supramolecular assemblies with desired properties.

Integration with Nanoscience for Hybrid Material Development

The integration of organic molecules with nanoscale materials offers a powerful strategy for creating hybrid materials with synergistic properties. rsc.orgasianpubs.orgresearchgate.netresearchgate.net The benzothiazole scaffold has been successfully incorporated into nanomaterials, such as covalent organic frameworks (COFs), for applications in photocatalysis.

Future research could focus on the use of this compound as a building block for the synthesis of novel COFs or as a ligand to functionalize metal nanoparticles. The resulting hybrid materials could exhibit enhanced catalytic activity, improved sensing capabilities, or unique photophysical properties.

For example, gold or silver nanoparticles functionalized with this compound could be explored for their potential in surface-enhanced Raman spectroscopy (SERS) for the sensitive detection of analytes. The specific substitution pattern of the benzothiazole may influence the adsorption geometry on the nanoparticle surface, thereby affecting the SERS enhancement.

Theoretical and Experimental Synergy in Understanding Complex Reactivity and Properties

A synergistic approach that combines theoretical calculations and experimental studies is essential for a comprehensive understanding of the complex reactivity and properties of this compound. mdpi.comresearchgate.net

Theoretical models can predict reaction mechanisms, transition states, and product distributions for various chemical transformations involving this compound. These predictions can then be validated through carefully designed experiments, leading to a deeper understanding of the underlying chemical principles.

For instance, theoretical calculations can be used to predict the most likely sites for electrophilic or nucleophilic attack on the this compound molecule. This information can then guide synthetic chemists in the development of new functionalization strategies. Similarly, experimental measurements of spectroscopic and photophysical properties can be compared with theoretical predictions to refine the computational models and gain a more accurate picture of the molecule's electronic structure.

Green Chemistry Principles in Future this compound Research

The principles of green chemistry are increasingly being integrated into all aspects of chemical research and development. nih.govmdpi.comrsc.orgresearchgate.netresearchgate.netnih.gov Future research on this compound should prioritize the use of environmentally benign synthetic methods, renewable starting materials, and energy-efficient processes.

The development of catalytic methods that utilize earth-abundant metals or metal-free catalysts is a key goal of green chemistry. The use of water as a solvent, or solvent-free reaction conditions, can also significantly reduce the environmental impact of chemical synthesis.

Furthermore, the design of biodegradable this compound derivatives with reduced toxicity is an important consideration for applications in medicine and agriculture. By embracing the principles of green chemistry, researchers can ensure that the future development of this compound and its derivatives is both scientifically innovative and environmentally sustainable.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4,6-trimethyl-1,3-benzothiazole, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves cyclocondensation reactions using substituted thioamides or thioureas with appropriate methyl-substituted precursors. For example, refluxing in polar aprotic solvents (e.g., DMSO) under reduced pressure for 18 hours, followed by crystallization (water-ethanol mixtures), can yield benzothiazole derivatives with ~65% efficiency . Optimization of reaction time, solvent choice, and temperature is critical to minimizing side products.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Identifies π→π* transitions in the benzothiazole core (e.g., λmax ~250–300 nm) .

- <sup>1</sup>H/<sup>13</sup>C NMR : Resolves methyl group environments (e.g., δ 2.3–2.6 ppm for trimethyl substituents) and aromatic proton splitting patterns .

- Elemental Analysis (CHNS) : Validates purity by matching experimental and theoretical C/H/N ratios (error margin <0.4%) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis). Monitor changes via HPLC or TLC over 4–8 weeks. Store in airtight containers under inert gas (N2 or Ar) at –20°C to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. What advanced synthetic strategies (e.g., click chemistry) can functionalize this compound for targeted applications?

- Methodological Answer : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables regioselective modification. For example, react this compound derivatives with aromatic azides using CuSO4·5H2O and sodium ascorbate in DMF at RT for 12 hours. Purify via column chromatography (hexane/ethyl acetate) to isolate triazole-linked hybrids .

Q. How can conflicting data on biological activity (e.g., antimicrobial potency) be resolved?

- Methodological Answer : Cross-validate results using multiple assays:

- Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects.

- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to rule out non-specific toxicity. Discrepancies often arise from variations in bacterial strains, solvent choice (DMSO vs. saline), or inoculum size .

Q. What analytical methods are suitable for detecting this compound in environmental samples?

- Methodological Answer :

- GC-MS : Optimize for volatile derivatives (e.g., trimethylsilylation) with EI ionization; monitor m/z fragments (e.g., 163 [M–CH3]<sup>+</sup>).

- HPLC-UV/FLD : Use C18 columns (acetonitrile/water gradient) with detection at λ = 270 nm.

- LC-MS/MS : Quantify trace levels (ppb) using MRM transitions (e.g., 194→137) .

Q. How can computational modeling guide the design of this compound derivatives for enzyme inhibition?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., cytochrome P450). Prioritize derivatives with favorable binding energies (ΔG < –8 kcal/mol) and hydrogen bonds to catalytic residues. Validate predictions with in vitro inhibition assays (IC50 determination) .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.